Cas no 1555328-85-2 (2,2-difluoro-2-(furan-2-yl)ethan-1-amine)

2,2-difluoro-2-(furan-2-yl)ethan-1-amine 化学的及び物理的性質
名前と識別子
-
- 2-Furanethanamine, β,β-difluoro-
- 2,2-difluoro-2-(furan-2-yl)ethan-1-amine
-
- インチ: 1S/C6H7F2NO/c7-6(8,4-9)5-2-1-3-10-5/h1-3H,4,9H2
- InChIKey: NXFMVVNUMGQVFT-UHFFFAOYSA-N
- ほほえんだ: O1C=CC=C1C(F)(F)CN
じっけんとくせい
- 密度みつど: 1?+-.0.06 g/cm3(Predicted)
- ふってん: 220.3±35.0 °C(Predicted)
- 酸性度係数(pKa): 6.58±0.30(Predicted)
2,2-difluoro-2-(furan-2-yl)ethan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2148-2182-10g |
2,2-difluoro-2-(furan-2-yl)ethan-1-amine |
1555328-85-2 | 95%+ | 10g |
$4375.0 | 2023-09-06 | |
TRC | D206066-1g |
2,2-difluoro-2-(furan-2-yl)ethan-1-amine |
1555328-85-2 | 1g |
$ 1725.00 | 2022-06-05 | ||
TRC | D206066-100mg |
2,2-difluoro-2-(furan-2-yl)ethan-1-amine |
1555328-85-2 | 100mg |
$ 295.00 | 2022-06-05 | ||
Enamine | EN300-1239596-0.05g |
2,2-difluoro-2-(furan-2-yl)ethan-1-amine |
1555328-85-2 | 95.0% | 0.05g |
$948.0 | 2025-02-21 | |
Life Chemicals | F2148-2182-1g |
2,2-difluoro-2-(furan-2-yl)ethan-1-amine |
1555328-85-2 | 95%+ | 1g |
$1032.0 | 2023-09-06 | |
Enamine | EN300-1239596-1.0g |
2,2-difluoro-2-(furan-2-yl)ethan-1-amine |
1555328-85-2 | 95.0% | 1.0g |
$1129.0 | 2025-02-21 | |
Enamine | EN300-1239596-10.0g |
2,2-difluoro-2-(furan-2-yl)ethan-1-amine |
1555328-85-2 | 95.0% | 10.0g |
$4852.0 | 2025-02-21 | |
Enamine | EN300-1239596-250mg |
2,2-difluoro-2-(furan-2-yl)ethan-1-amine |
1555328-85-2 | 250mg |
$1038.0 | 2023-10-02 | ||
Enamine | EN300-1239596-100mg |
2,2-difluoro-2-(furan-2-yl)ethan-1-amine |
1555328-85-2 | 100mg |
$993.0 | 2023-10-02 | ||
Life Chemicals | F2148-2182-0.25g |
2,2-difluoro-2-(furan-2-yl)ethan-1-amine |
1555328-85-2 | 95%+ | 0.25g |
$931.0 | 2023-09-06 |
2,2-difluoro-2-(furan-2-yl)ethan-1-amine 関連文献
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
-
5. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
6. Caper tea
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
-
10. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
2,2-difluoro-2-(furan-2-yl)ethan-1-amineに関する追加情報
Introduction to 2,2-difluoro-2-(furan-2-yl)ethan-1-amine (CAS No. 1555328-85-2) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry
The compound 2,2-difluoro-2-(furan-2-yl)ethan-1-amine (CAS No. 1555328-85-2) represents a fascinating molecule with significant potential in the realms of chemical biology and medicinal chemistry. Its unique structural features, characterized by the presence of both difluoro and furan moieties, make it a compound of considerable interest for researchers exploring novel pharmacophores and bioactive scaffolds. This introduction delves into the molecular characteristics of this compound, its synthetic considerations, and its emerging applications, particularly in the context of contemporary research advancements.
The molecular structure of 2,2-difluoro-2-(furan-2-yl)ethan-1-amine consists of an ethylamine backbone substituted with a difluoro group at the alpha position and a furan ring at the beta position. The incorporation of fluorine atoms is a hallmark of many modern pharmaceuticals, where fluorine's ability to modulate metabolic stability, lipophilicity, and binding affinity is well-documented. The furan ring, on the other hand, introduces a heterocyclic component that is frequently encountered in natural products and bioactive molecules. This combination of structural elements suggests that CAS No. 1555328-85-2 may exhibit properties that are both unique and advantageous for drug discovery.
In terms of synthetic chemistry, the preparation of 2,2-difluoro-2-(furan-2-yl)ethan-1-amine likely involves multi-step processes that require careful consideration of reaction conditions to ensure high yield and purity. The synthesis typically begins with the functionalization of a suitable precursor to introduce the difluoro group, followed by coupling with a furan moiety. Advanced synthetic techniques such as transition-metal-catalyzed cross-coupling reactions may be employed to achieve these transformations efficiently. Given the growing emphasis on sustainable chemistry, researchers are also exploring greener synthetic routes that minimize waste and hazardous byproducts.
Recent studies have highlighted the potential of fluorinated furan derivatives as key intermediates in medicinal chemistry. The electron-withdrawing nature of fluorine atoms can enhance the bioactivity of molecules by influencing their electronic properties. Additionally, the furan ring is known to exhibit favorable interactions with biological targets due to its ability to mimic oxygen-containing heterocycles found in many natural products. These features make compounds like CAS No. 1555328-85-2 attractive candidates for further exploration in drug development.
One particularly promising area where this compound has shown promise is in the design of kinase inhibitors. Kinases are enzymes that play critical roles in cellular signaling pathways and are frequently implicated in various diseases, including cancer. By leveraging the structural motifs present in 2,2-difluoro-2-(furan-2-yl)ethan-1-amine, researchers have been able to develop novel inhibitors that exhibit high selectivity and potency against specific kinases. For instance, modifications to the difluoro group have been shown to enhance binding affinity by optimizing interactions with the enzyme's active site.
Another compelling application lies in the field of antiviral research. The unique structural features of this compound make it a viable candidate for developing inhibitors against viral proteases and polymerases. These enzymes are essential for viral replication and are often targeted by antiviral drugs. Preliminary studies have suggested that derivatives of CAS No. 1555328-85-2 can disrupt viral replication cycles by inhibiting key enzymatic activities without significant toxicity to host cells.
The role of computational chemistry has been instrumental in advancing our understanding of how CAS No. 1555328-85-2 interacts with biological targets. Molecular modeling techniques allow researchers to predict binding affinities, identify potential binding pockets, and optimize lead structures before conducting costly experimental validations. These computational approaches have accelerated the drug discovery process significantly and have enabled the rapid identification of promising candidates for further development.
In conclusion,CAS No. 1555328-85-2, or more formally referred to as *2,2-difluoro, * * furan - >ethyl >1->amine* exhibits remarkable potential as a pharmacophore in chemical biology and medicinal chemistry. Its unique structural composition opens up numerous possibilities for designing novel therapeutic agents with improved efficacy and selectivity. As research continues to uncover new applications for this compound,CAS No. 1555328--85-> > is poised to play an increasingly significant role in addressing some of today's most pressing medical challenges.
1555328-85-2 (2,2-difluoro-2-(furan-2-yl)ethan-1-amine) 関連製品
- 1005298-35-0(2-ethoxy-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide)
- 3167-10-0(2-(2,4,6-trimethylphenyl)ethan-1-amine hydrochloride)
- 511279-68-8(2-({(2,4-dichlorophenyl)carbamoylmethyl}sulfanyl)pyridine-3-carboxylic acid)
- 182683-50-7(Epsilon-V1-2)
- 2229170-46-9(2-bromo-5-(but-3-yn-1-yl)pyridine)
- 2639371-35-8(rac-tert-butyl (2R,3S)-5-oxo-3-(pyridin-3-yl)piperazine-2-carboxylate)
- 2137562-13-9(2-(2,6-Dimethylpiperidin-1-yl)cyclobutan-1-ol)
- 1373156-22-9(5-Isoxazolecarboxylic acid, 3-[4-[3-(4-chlorophenyl)-2-(3,4-difluorophenyl)-3-oxopropyl]phenyl]-)
- 1097787-42-2(Pentane, 1-chloro-5-(1-methylethoxy)-)
- 2104226-91-5(1-Propanone, 2-amino-1-(3-isothiazolyl)-, (2R)-)


